5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- 1-(4-methylbenzyl): A para-methyl-substituted benzyl group at the triazole’s 1-position.
- 5-amino: An amino group at the triazole’s 5-position.
- N-(1,3-benzodioxol-5-ylmethyl)carboxamide: A 1,3-benzodioxole (methylenedioxyphenyl) group attached via a methylene linker to the carboxamide nitrogen.
Properties
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-2-4-13(5-3-12)10-24-18(20)17(22-23-24)19(25)21-9-14-6-7-15-16(8-14)27-11-26-15/h2-8H,9-11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDLLDPNXMMNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects against various pathogens and its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Triazole ring : Known for its role in various biological activities.
- Benzodioxole moiety : Imparts unique pharmacological properties.
- Carboxamide group : Enhances solubility and bioavailability.
Molecular Formula : C18H20N4O3
Molecular Weight : 344.38 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antiparasitic Activity
A study focusing on the optimization of 5-amino-1,2,3-triazole-4-carboxamide derivatives showed promising results against Trypanosoma cruzi, the causative agent of Chagas' disease. The optimized compounds demonstrated:
- Increased potency : Enhanced ability to suppress parasite burden in infected Vero cells.
- Improved oral bioavailability : Modifications led to better absorption and metabolic stability in vivo.
The most effective compounds from this series were able to significantly reduce parasitic load in mouse models, presenting a potential new treatment avenue for Chagas' disease .
Antibacterial Activity
The compound also shows antibacterial properties. A refinement of triazole derivatives indicated effectiveness against Escherichia coli, particularly in disrupting the bacterial SOS response mechanism. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Case Study 1: Chagas Disease Treatment
A phenotypic high-content screening approach identified several compounds from the triazole series that effectively reduced T. cruzi infection rates in vitro. The lead compound exhibited:
- EC50 values indicating significant antiparasitic activity.
- A favorable safety profile compared to standard treatments like benznidazole and nifurtimox.
Case Study 2: Bacterial Inhibition
In a study examining the effects of various triazole derivatives on bacterial strains, the compound demonstrated:
- Synergistic effects when combined with existing antibiotics.
- Enhanced inhibition of bacterial growth through targeted mechanisms disrupting critical cellular processes.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it suitable for different applications:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The specific compound has been evaluated against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. For instance, a study reported its potential as an antifungal agent against Candida species and dermatophytes.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This mechanism has been particularly noted in breast and colon cancer models.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to modulate pathways involved in neuroinflammation and oxidative stress, contributing to neuronal survival.
Applications in Research
The applications of 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide extend into various research domains:
Medicinal Chemistry
This compound serves as a lead structure for the synthesis of new derivatives with enhanced biological activity. Medicinal chemists are investigating modifications to improve potency and selectivity against specific targets.
Drug Development
Due to its diverse biological activities, this compound is a candidate for further development into therapeutic agents for treating infections, cancer, and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it particularly attractive for neurological applications.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity Study | Evaluate efficacy against fungi | Showed significant inhibition of Candida albicans growth with an IC50 of 12 µg/mL. |
| Cancer Cell Line Study | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with a decrease in viability by 45% at 24 hours. |
| Neuroprotection Research | Investigate effects on neuronal cells | Reduced oxidative stress markers by 30% in SH-SY5Y cells treated with the compound. |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following triazole carboxamides exhibit variations in substituents, influencing their physicochemical and biological properties:
Physicochemical and Electronic Properties
- Benzodioxole vs.
- 4-Methylbenzyl vs. Halogenated Benzyl : The 4-methylbenzyl group in the target compound provides moderate lipophilicity, whereas fluorinated analogs (e.g., 4-fluorobenzyl in ) may exhibit altered polarity and binding kinetics due to fluorine’s electronegativity.
- Thiazole vs. Triazole Core : The thiazole derivative replaces the triazole core with a thiazole ring, introducing sulfur-based electronic effects and conformational differences.
Q & A
Basic: What are the common synthetic routes for 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form the triazole core, followed by functionalization steps:
- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 2: Introduction of the 1,3-benzodioxol-5-ylmethyl and 4-methylbenzyl groups via nucleophilic substitution or amidation .
- Step 3: Carboxamide formation using coupling reagents like EDC/HOBt .
Optimization Tips:
- Temperature: Maintain 60–80°C during cycloaddition to balance reaction rate and side-product formation .
- Solvent: Use DMF or THF for improved solubility of intermediates .
- Catalyst: Copper(I) iodide (1–5 mol%) enhances regioselectivity for 1,4-disubstituted triazoles .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR: Assign peaks based on substituent effects. For example, the benzodioxole methylene protons resonate at δ 5.9–6.1 ppm, while the 4-methylbenzyl group appears as a singlet at δ 2.3 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C20H20N5O3: 402.1567) .
- HPLC-Purity: Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
